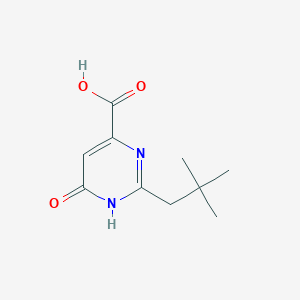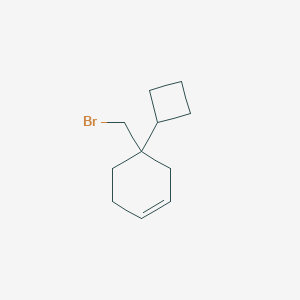
4-(Bromomethyl)-4-cyclobutylcyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-4-cyclobutylcyclohex-1-ene is an organic compound characterized by a bromomethyl group attached to a cyclobutyl-substituted cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-4-cyclobutylcyclohex-1-ene typically involves the bromination of a precursor compound. One common method is the bromination of cyclohexene derivatives using bromine or N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction conditions often include solvents like carbon tetrachloride or chloroform and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Bromomethyl)-4-cyclobutylcyclohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Addition Reactions: The cyclohexene ring can undergo electrophilic addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones and reduced to form alkanes or alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, and primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Electrophilic Addition: Bromine, hydrogen chloride, and other electrophiles in solvents like dichloromethane or chloroform.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution Products: Alcohols, nitriles, and amines.
Addition Products: Dibromides, bromoalkanes, and halohydrins.
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alkanes and alkenes.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-4-cyclobutylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-4-cyclobutylcyclohex-1-ene involves its reactivity due to the presence of the bromomethyl group and the cyclohexene ring. The bromomethyl group is highly reactive towards nucleophiles, making it a versatile intermediate in various chemical reactions. The cyclohexene ring can undergo addition reactions, providing a pathway for the formation of diverse products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
4-(Bromomethyl)cyclohexene: Lacks the cyclobutyl group, making it less sterically hindered and potentially more reactive in certain reactions.
4-(Chloromethyl)-4-cyclobutylcyclohex-1-ene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
4-(Bromomethyl)-4-cyclopropylcyclohex-1-ene: Contains a cyclopropyl group instead of a cyclobutyl group, affecting its steric and electronic properties.
Uniqueness: 4-(Bromomethyl)-4-cyclobutylcyclohex-1-ene is unique due to the presence of both the bromomethyl group and the cyclobutyl-substituted cyclohexene ring
Propiedades
Fórmula molecular |
C11H17Br |
|---|---|
Peso molecular |
229.16 g/mol |
Nombre IUPAC |
4-(bromomethyl)-4-cyclobutylcyclohexene |
InChI |
InChI=1S/C11H17Br/c12-9-11(10-5-4-6-10)7-2-1-3-8-11/h1-2,10H,3-9H2 |
Clave InChI |
ZOISSKUIUOPSHX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C2(CCC=CC2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



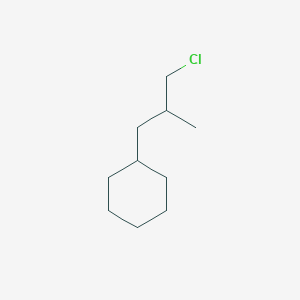
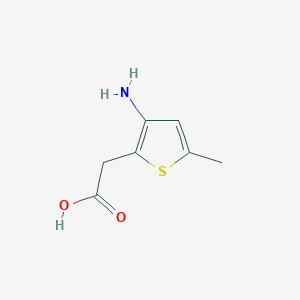
![3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide](/img/structure/B13199149.png)
![Tert-butyl 3-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B13199157.png)
![{2,7-Dioxaspiro[4.5]decan-3-yl}methanol](/img/structure/B13199159.png)
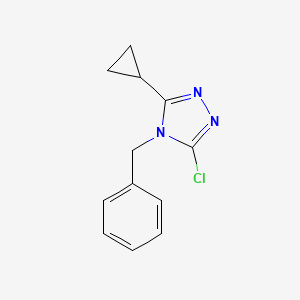
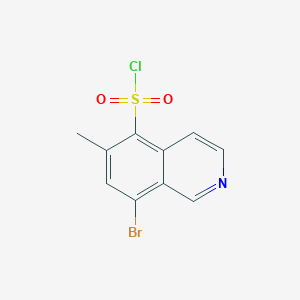
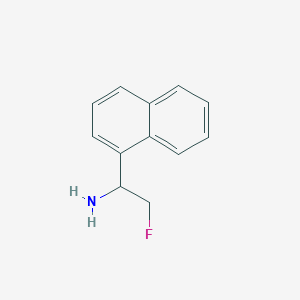
![Methyl({[(2S)-piperidin-2-yl]methyl})amine](/img/structure/B13199184.png)
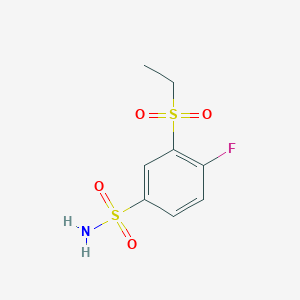
![[(3-Chloropyridin-2-yl)amino]acetic acid](/img/structure/B13199198.png)
![2-{Bicyclo[4.2.0]octan-7-yl}ethan-1-amine](/img/structure/B13199200.png)
